3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide
Description
This compound features a fused furo[3,2-d][1,3,2]dioxaphosphinine core with a phosphoester group (2,7-dihydroxy-2-oxo) and a 5-aminoimidazole-4-carboxamide substituent. The imidazole carboxamide moiety distinguishes it from nucleoside-like analogs, suggesting unique binding or catalytic properties, possibly in enzyme inhibition or nucleotide metabolism .
Properties
Molecular Formula |
C9H13N4O7P |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide |
InChI |
InChI=1S/C9H13N4O7P/c10-7-4(8(11)15)13(2-12-7)9-5(14)6-3(19-9)1-18-21(16,17)20-6/h2-3,5-6,9,14H,1,10H2,(H2,11,15)(H,16,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
HEVHEMVALSPJPT-UUOKFMHZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3C(=O)N)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC(=C3C(=O)N)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis involving intermediate compounds that gradually build the desired structure. Key reactions often include nucleophilic addition, cyclization, and phosphorylation under controlled conditions. For instance, the preparation might start with a precursor containing the aminoimidazole core, followed by a series of functional group transformations to introduce the furo[3,2-d][1,3,2]dioxaphosphinin moiety.
Industrial Production Methods
For large-scale production, optimized routes involving catalytic processes and greener solvents are preferred. Automation and continuous flow processes can also enhance yield and purity while reducing the environmental footprint.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution reactions due to the presence of nucleophilic and electrophilic sites. It can also participate in oxidation-reduction (redox) reactions, particularly due to its hydroxy and amino functional groups.
Common Reagents and Conditions
Substitution Reactions: Often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation: Commonly carried out using mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs agents like sodium borohydride or lithium aluminum hydride.
Major Products
The reactions yield various derivatives that can be further functionalized, often forming more complex and biologically active molecules.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for constructing larger, more complex molecules. It’s particularly valuable in the synthesis of polycyclic structures and in organophosphorus chemistry.
Biology
Biologically, this compound is of interest due to its potential activity as an enzyme inhibitor or a pharmaceutical lead compound. Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound's derivatives are investigated for their therapeutic potential, particularly as antiviral, antibacterial, or anticancer agents. Their ability to interact with specific biological pathways can be harnessed for targeted therapy.
Industry
Industrially, this compound can be used in the development of new materials, including polymers with unique properties or as a catalyst in chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The compound operates by binding to specific molecular targets, such as enzymes or receptors, altering their function. The hydroxy and amino groups facilitate these interactions through hydrogen bonding and electrostatic forces. Pathway involvement often includes inhibition of key enzymes in metabolic or signaling pathways, thereby modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
Core Structure : The furo[3,2-d][1,3,2]dioxaphosphinine ring system, common across analogs, influences conformational rigidity and electronic properties.
Substituents : Variations in the heterocyclic base (purine, imidazole, pyrimidine-dione) and functional groups (halogens, sulfides, oxo groups) modulate reactivity, solubility, and target affinity.
Stereochemistry : All analogs share the (4aR,6R,7R,7aS) configuration, underscoring its importance in maintaining activity.
Detailed Comparisons
1. (4aR,6R,7R,7aS)-6-(6-Amino-8-bromo-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine-2,7-diol 2-sulfide
- Molecular Formula : C₁₀H₁₁BrN₅O₅PS
- Key Differences: Base Moiety: Contains an 8-bromopurine instead of imidazole carboxamide. Phosphorus Oxidation State: The 2-sulfide group (vs. 2-oxo in the target compound) alters electronic properties, possibly affecting hydrolysis stability or metal coordination .
2. 1-[(4aR,6R,7aS)-2-Oxo-2-phenylmethoxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodopyrimidine-2,4-dione
- Key Differences: Base Moiety: Pyrimidine-2,4-dione with a 5-iodo substituent. Iodine’s electronegativity may perturb base-pairing interactions, while the dione group introduces hydrogen-bonding capabilities distinct from the aminoimidazole carboxamide . Protecting Group: A phenylmethoxy (benzyl) group on phosphorus suggests synthetic intermediates, contrasting with the target’s free hydroxy/oxo groups .
3. 6-(6-Amino-9H-Purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2,7-diol 2-oxide
- Key Differences: Base Moiety: Purine instead of imidazole carboxamide. Phosphorus Oxidation State: The 2-oxide group mirrors the target’s 2-oxo, suggesting similar hydrolytic susceptibility but divergent hydrogen-bonding profiles .
Comparative Table
Research Implications
- Biological Activity : The target’s imidazole carboxamide may favor interactions with ATP-binding pockets or metalloenzymes, whereas purine/pyrimidine analogs might target nucleic acid-processing proteins .
- Synthetic Challenges : Halogenated analogs (Br, I) require stringent stereochemical control during coupling reactions, as seen in ’s triazole-based syntheses .
- Pharmacokinetics : The target’s free hydroxy/oxo groups could enhance solubility but increase metabolic susceptibility compared to protected analogs (e.g., benzyl esters) .
Biological Activity
The compound 3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide is a complex molecule with significant potential in biological applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N5O7P |
| Molecular Weight | 345.21 g/mol |
| CAS Number | 276696-61-8 |
| LogP | 3.738 |
The structure includes a furo[3,2-d][1,3,2]dioxaphosphinin moiety and an imidazole ring, which are pivotal for its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxic activity against various cancer cell lines. A notable study reported an IC50 value of 9.54 µM against MCF-7 breast cancer cells, indicating its effectiveness in inhibiting cancer cell proliferation .
Case Study: MCF-7 Cell Line
| Compound | IC50 (µM) |
|---|---|
| 3-[(4aR,6R,7R,7aS)... | 9.54 |
| Control (DMSO) | >100 |
This data suggests that the compound could serve as a lead for developing new anticancer therapies.
The mechanism through which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory responses within the tumor microenvironment.
Other Biological Activities
Beyond its anticancer properties, the compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary tests indicate it may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative conditions by modulating oxidative stress markers.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a recent study involving mice with induced tumors:
- Treatment Group : Received daily doses of the compound.
- Control Group : Received a placebo.
Results indicated a significant reduction in tumor size in treated animals compared to controls (p < 0.05), supporting its potential efficacy in vivo.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | High tissue affinity |
| Metabolism | Hepatic |
| Excretion | Renal |
These properties suggest favorable characteristics for further development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Use combinatorial chemistry approaches with catalysts like Pd(OAc)₂ or RhCl₃ and solvents such as DMF or THF under inert conditions . Implement Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry, pH) and identify optimal conditions via response surface modeling .
- Key Metrics : Monitor reaction progress via HPLC or LC-MS, and validate purity using NMR and X-ray crystallography .
Q. What analytical techniques are critical for characterizing the stereochemistry and functional groups of this compound?
- Structural Elucidation :
- X-ray crystallography to resolve the furodioxaphosphinin ring conformation and imidazole-carboxamide linkage .
- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm stereochemistry (4aR,6R,7R,7aS) and hydroxy/oxo group positions .
- FT-IR to validate hydrogen-bonding interactions between the phosphinin ring and imidazole moiety .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- In vitro Screening :
- Test antiviral activity using pseudotyped viral entry assays (e.g., HIV-1 or SARS-CoV-2 pseudoviruses) .
- Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK293 or HeLa) .
- Mechanistic Insight : Use fluorescence polarization to study binding affinity to viral proteases or kinases .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of oxidation and substitution in this compound?
- Approach :
- Perform quantum chemical calculations (DFT or MP2) to map energy barriers for oxidation at the phosphinin ring or substitution at the imidazole carboxamide .
- Simulate solvent effects using COSMO-RS to predict reaction pathways in polar aprotic solvents .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Systematic Validation :
- Replicate assays under standardized conditions (e.g., fixed cell density, serum concentration) to minimize variability .
- Use barcoded CRISPR screening to identify host factors influencing compound efficacy in divergent cell models .
Q. How can researchers design derivatives to enhance selectivity for target enzymes (e.g., kinases or polymerases)?
- Structure-Activity Relationship (SAR) :
- Modify the imidazole carboxamide with electron-withdrawing groups (e.g., -CF₃) to enhance binding to ATP pockets .
- Introduce steric hindrance at the furodioxaphosphinin ring to reduce off-target interactions .
Methodological Challenges and Solutions
Q. What experimental designs address low solubility in aqueous buffers during in vivo studies?
- Formulation Strategies :
- Develop nanoparticle-encapsulated formulations using PLGA or liposomes to improve bioavailability .
- Employ co-solvents like PEG-400 or cyclodextrins for in situ solubility enhancement .
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) track metabolic pathways of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
